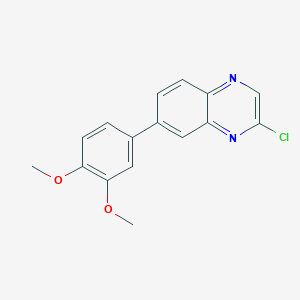
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline is a chemical compound known for its unique structure and potential applications in various fields This compound is part of the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline typically involves the reaction of 2-chlorobenzil with 3,4-dimethoxyaniline under specific conditions. One common method includes:
Starting Materials: 2-chlorobenzil and 3,4-dimethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired quinoxaline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
科学研究应用
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism by which 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to potential therapeutic effects, particularly in cancer treatment.
相似化合物的比较
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: A precursor in the synthesis of 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline.
7-((3,5-Dimethoxyphenyl)amino)quinoxaline: Another quinoxaline derivative with similar structural features.
3,4-Dimethoxyphenethylamine: A related compound with different functional groups but similar aromatic characteristics.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro and dimethoxyphenyl groups contribute to its distinct properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H13ClN2O2 |
|---|---|
分子量 |
300.74 g/mol |
IUPAC 名称 |
2-chloro-7-(3,4-dimethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-6-4-11(8-15(14)21-2)10-3-5-12-13(7-10)19-16(17)9-18-12/h3-9H,1-2H3 |
InChI 键 |
TVEWMWQJWDMYCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC(=CN=C3C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


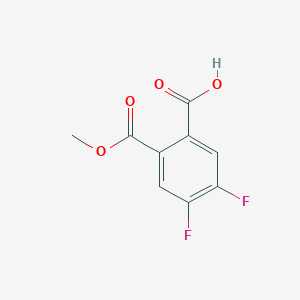
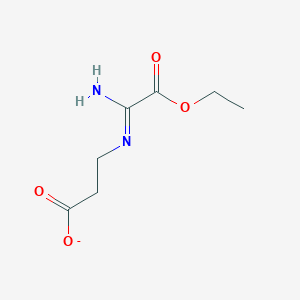
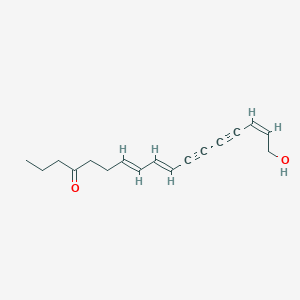

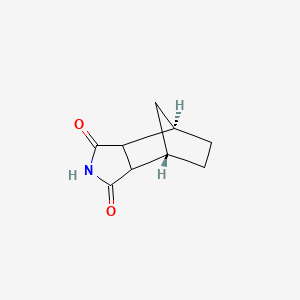
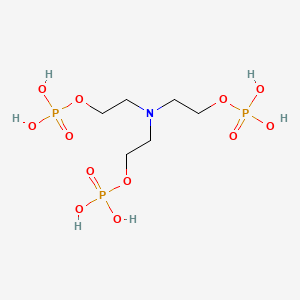
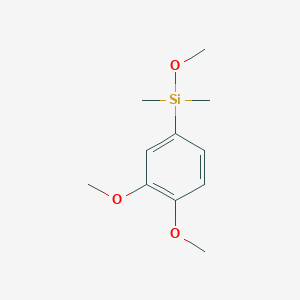

![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
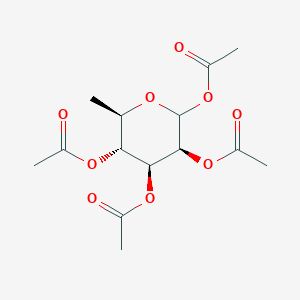

![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
